

Potential off-target effects of high concentrations of PF-00356231

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Compound of Interest

Compound Name: PF-00356231

Cat. No.: B1584456

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Technical Support Center: PF-562,271

Disclaimer: Initial searches for "**PF-00356231**" did not yield specific information on its off-target effects. The following information is for PF-562,271, a compound with a similar nomenclature and a well-documented profile as a potent ATP-competitive inhibitor of Focal Adhesion Kinase (FAK). It is crucial to verify the identity of your compound before proceeding.

This technical support guide provides researchers, scientists, and drug development professionals with information on the potential off-target effects of high concentrations of PF-562,271, along with troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of PF-562,271?

PF-562,271 is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).^{[1][2][3]} In cell-free assays, it exhibits an IC₅₀ of 1.5 nM for FAK and 14 nM for Pyk2.^{[1][3]} In cell-based assays, the IC₅₀ for inhibiting FAK autophosphorylation is approximately 5 nM.^{[1][2]}

Q2: Are there known off-target effects for PF-562,271, especially at higher concentrations?

Yes, while PF-562,271 is highly selective for FAK and Pyk2, some off-target activity has been observed, particularly at higher concentrations. The most notable off-targets are some cyclin-

dependent kinases (CDKs).[4][5] In recombinant enzyme assays, PF-562,271 inhibited CDK/cyclin complexes with IC50 values in the range of 30-120 nM.[2][5] However, in cell-based assays, a significantly higher concentration of 3.3 μ M was required to observe effects on cell cycle progression, suggesting that the cellular potency against CDKs is much lower than for FAK.[2][5]

Q3: My cells are showing cell cycle arrest. Could this be an off-target effect of PF-562,271?

It is possible, especially if you are using high concentrations of the inhibitor. PF-562,271 has been shown to cause G1 cell cycle arrest in PC3-M cells at a concentration of 3.3 μ M.[6] This effect is likely due to the off-target inhibition of CDKs.[2][5] If you observe cell cycle effects, consider performing a dose-response experiment to determine if the effect is consistent with the IC50 for FAK inhibition or if it only occurs at concentrations where off-target CDK inhibition is likely.

Q4: I am observing effects on platelet aggregation in my experiments. Is this a known off-target effect?

Studies using FAK-deficient mice have suggested that the inhibitory effects of PF-562,271 on platelet activation and aggregation are due to off-target effects rather than direct FAK inhibition.[7] Researchers using PF-562,271 in platelet-related studies should be aware of this potential off-target activity and consider it when interpreting their results.[7]

Q5: How can I minimize potential off-target effects in my experiments?

To minimize off-target effects, it is recommended to:

- Use the lowest effective concentration: Titrate PF-562,271 to the lowest concentration that effectively inhibits FAK phosphorylation in your specific cell system.
- Perform control experiments: Include appropriate controls, such as using a structurally different FAK inhibitor or FAK-knockdown/knockout cell lines, to confirm that the observed phenotype is due to FAK inhibition.
- Monitor off-target pathways: If you suspect off-target effects, you can assess the activity of known off-targets, such as CDKs, at the concentrations you are using.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory profile of PF-562,271 against its primary targets and key off-targets.

Target	IC50 (nM) - Cell-Free/Recombinant	IC50 (nM) - Cell-Based	Reference(s)
FAK	1.5	5 (p-FAK)	[1] [2] [3]
Pyk2	13-14	~20 (4-fold less potent than FAK)	[1] [3] [4]
CDK2/E	30-120	>3300 (cell cycle effects)	[2] [5]
CDK5/p35	30-120	>3300 (cell cycle effects)	[2] [5]
CDK1/B	30-120	>3300 (cell cycle effects)	[2] [5]
CDK3/E	30-120	>3300 (cell cycle effects)	[2] [5]

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (for FAK and Off-target Kinases)

This protocol describes a general method for determining the IC50 of PF-562,271 against a purified kinase.

- Materials:
 - Purified recombinant kinase (e.g., FAK, CDK2/E)
 - Kinase-specific substrate (e.g., a peptide or protein)
 - ATP (radiolabeled or for use with a detection antibody)

- PF-562,271 (serial dilutions)
- Kinase reaction buffer
- Detection reagent (e.g., anti-phospho-substrate antibody, scintillation counter)
- Microplate
- Procedure:
 - Prepare serial dilutions of PF-562,271 in the kinase reaction buffer.
 - Add the purified kinase and its specific substrate to the wells of a microplate.
 - Add the PF-562,271 dilutions to the wells.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the plate at the optimal temperature and time for the specific kinase.
 - Stop the reaction.
 - Quantify the amount of phosphorylated substrate using an appropriate detection method.
 - Plot the percentage of kinase inhibition against the log concentration of PF-562,271 and determine the IC₅₀ value using a suitable curve-fitting algorithm.

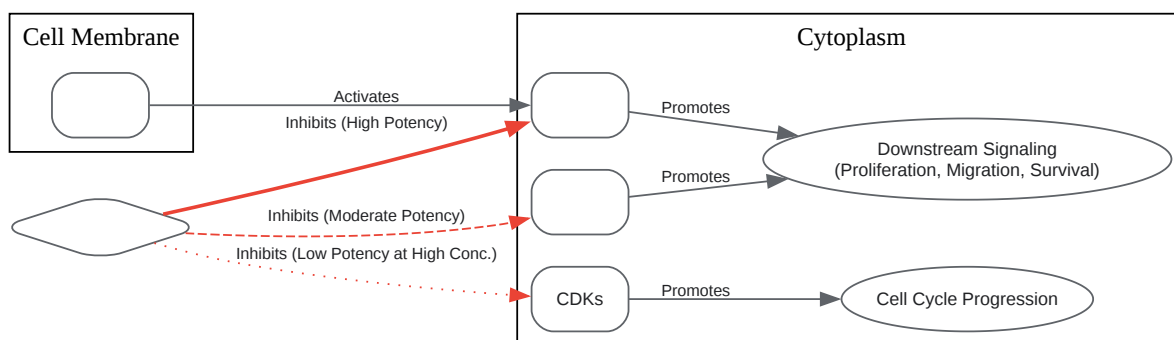
2. Cellular FAK Autophosphorylation Assay

This protocol is used to determine the potency of PF-562,271 in a cellular context by measuring the inhibition of FAK autophosphorylation at Tyr-397.

- Materials:
 - Cell line of interest cultured in appropriate media
 - PF-562,271 (serial dilutions)
 - Lysis buffer

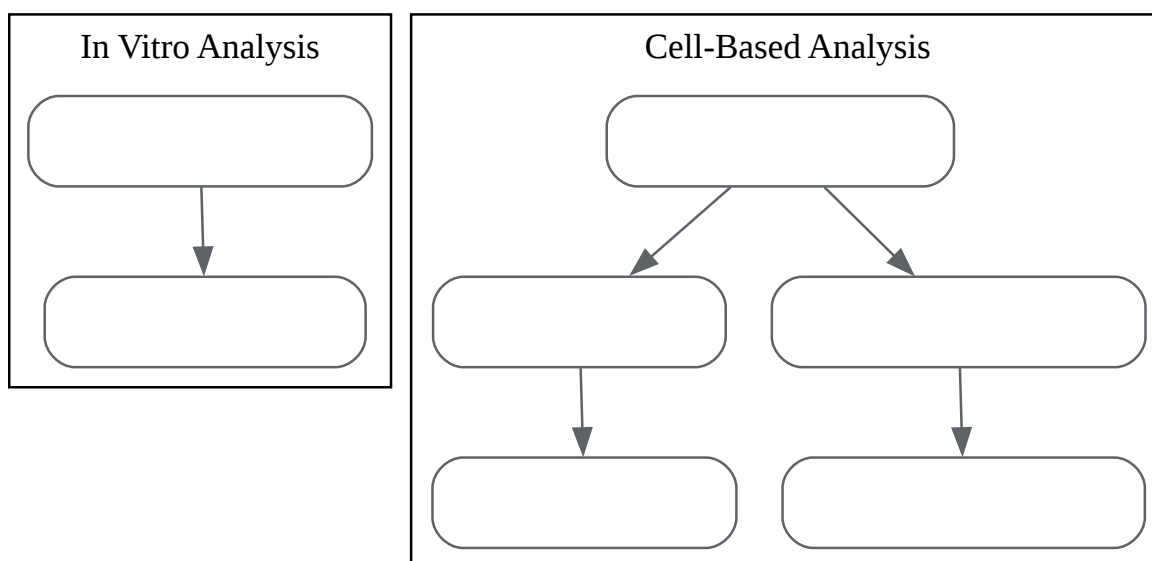
- Primary antibodies: anti-phospho-FAK (Tyr-397) and anti-total FAK
- Secondary antibody (HRP-conjugated)
- Western blot reagents and equipment
- Procedure:
 - Plate cells and allow them to adhere overnight.
 - Treat the cells with serial dilutions of PF-562,271 for a predetermined amount of time.
 - Lyse the cells and collect the protein lysates.
 - Determine the protein concentration of each lysate.
 - Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
 - Block the membrane and incubate with the primary anti-phospho-FAK (Tyr-397) antibody.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
 - Develop the blot using a chemiluminescent substrate and image the bands.
 - Strip the membrane and re-probe with the anti-total FAK antibody as a loading control.
 - Quantify the band intensities and calculate the ratio of phospho-FAK to total FAK.
 - Plot the percentage of inhibition of FAK phosphorylation against the log concentration of PF-562,271 to determine the cellular IC₅₀.

Visualizations



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Caption: PF-562,271 primary and off-target signaling pathways.



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Caption: Workflow for characterizing PF-562,271 activity.

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